molecular formula C6H15N2O6P B1677448 5-Hydroxylysine phosphate CAS No. 32163-95-4

5-Hydroxylysine phosphate

Cat. No.: B1677448
CAS No.: 32163-95-4
M. Wt: 242.17 g/mol
InChI Key: WLPXLNNUXMDSPG-AKGZTFGVSA-N
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Description

O-Phosphohydroxylysine is a phosphoamino acid.

Scientific Research Applications

Post-Translational Modifications

5-Hydroxylysine phosphate is primarily recognized for its role as a post-translational modification (PTM) in proteins, especially in collagen. The phosphorylation of hydroxylysine residues is crucial for the structural integrity and function of collagen fibers. This modification affects the stability and interactions of collagen with other extracellular matrix components, thereby influencing tissue development and repair processes .

Case Study: Collagen Structure and Function

Research has shown that the phosphorylation of hydroxylysine residues enhances the thermal stability of collagen molecules. For instance, studies indicate that the presence of phosphorylated hydroxylysine can improve collagen's resistance to enzymatic degradation, which is vital for maintaining tissue integrity during stress conditions .

Enzymatic Reactions

The enzyme 5-hydroxylysine kinase (AGPHD1) catalyzes the phosphorylation of 5-hydroxylysine using GTP as a phosphate donor. This reaction is significant for regulating cellular functions and metabolic pathways involving amino acids. The product of this reaction can be further metabolized by other enzymes, highlighting a complex network of biochemical interactions .

Table 1: Key Enzymatic Reactions Involving this compound

EnzymeSubstrateProductReaction Type
AGPHD15-HydroxylysineThis compoundPhosphorylation
AGXT2L2This compoundAmmonia + Inorganic phosphateDephosphorylation

Therapeutic Applications

The unique properties of this compound have led to its exploration in therapeutic contexts, particularly in drug development. The ability to modify peptides and proteins through bioconjugation strategies allows for the design of novel therapeutics that can target specific biological pathways.

Case Study: Bioconjugation in Drug Development

Recent studies have demonstrated that peptides containing 5-hydroxylysine can be utilized to create drug conjugates with enhanced bioactivity. For example, researchers have successfully incorporated 5-hydroxylysine into peptide sequences to improve their efficacy in targeting cancer cells . The incorporation of this non-canonical amino acid enables the formation of new chemical functionalities that can enhance drug delivery systems.

Structural Biology and Biophysical Studies

The structural implications of this compound in proteins have been investigated using advanced techniques such as mass spectrometry and NMR spectroscopy. These studies provide insights into how phosphorylation affects protein conformation and dynamics.

Table 2: Analytical Techniques for Studying this compound

TechniqueApplication
Mass SpectrometryIdentification and quantification of PTMs
NMR SpectroscopyStructural analysis of phosphorylated proteins
X-ray CrystallographyDetermining three-dimensional structures

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying 5-hydroxylysine phosphate in collagenous tissues?

To analyze this compound in collagen, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used. Key steps include:

  • Sample preparation : Hydrolyze collagen using 6M HCl at 110°C for 24 hours to release amino acids.
  • Derivatization : Use AccQ-Tag or similar reagents to enhance detection sensitivity .
  • Quantitative analysis : Employ external calibration curves with synthetic this compound standards or isotope-labeled internal standards (e.g., ¹³C-lysine) to correct for matrix effects .
  • Validation : Ensure intra- and inter-day precision (CV < 10%) and recovery rates (85–115%) for reproducibility.

Q. How does this compound contribute to collagen stability, and what experimental approaches validate its role?

this compound stabilizes collagen triple helices by forming hydrogen bonds and covalent cross-links. Key experimental approaches include:

  • Thermal denaturation assays : Use differential scanning calorimetry (DSC) to measure melting temperatures (Tm) of collagen with/without this compound modifications. A higher Tm indicates enhanced stability .
  • Enzymatic inhibition studies : Treat collagen with lysyl hydroxylase inhibitors (e.g., minoxidil) and compare mechanical properties (e.g., tensile strength) via atomic force microscopy (AFM) .
  • Structural analysis : Employ X-ray crystallography or cryo-EM to resolve hydroxylation sites in collagen fibrils .

Q. What are the best practices for phosphate analysis in this compound studies to minimize methodological errors?

  • Spectrophotometric assays : Use the molybdenum-blue method with ascorbic acid reduction. Key steps:
    • Prepare standard curves with KH₂PO₄ (0–5 µM) and measure absorbance at 880 nm.
    • Include blanks and triplicates to correct for background interference .
  • Chromatographic separation : Pre-concentrate samples via solid-phase extraction (SPE) to avoid matrix interference in LC-MS .
  • Error mitigation : Calculate 95% confidence intervals for replicate measurements and exclude outliers via Grubbs’ test (α = 0.05) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on phosphate content in 5-hydroxylysine-modified proteins across different analytical platforms?

Discrepancies often arise from:

  • Sample preparation : Filtration steps (e.g., 0.22 µm filters) may release particulate-bound phosphate, inflating soluble phosphate measurements .
  • Detection limits : LC-MS/MS (sensitivity ~1 nM) may detect trace phosphate missed by spectrophotometry (limit ~10 nM) .
  • Standardization : Use NIST-traceable standards and cross-validate results with orthogonal methods (e.g., ³¹P NMR for phosphate speciation) .

Q. What experimental designs are optimal for studying the dynamics of this compound in post-translational regulation?

  • Pulse-chase labeling : Incubate cells with ¹⁵N-lysine and track hydroxylation kinetics via LC-MS/MS over time .
  • Knockout models : Use CRISPR-Cas9 to disrupt lysyl hydroxylase genes (e.g., PLOD1) and quantify collagen defects via tensile testing and hydroxyproline/hydroxylysine ratios .
  • Multi-omics integration : Combine proteomics (hydroxylation sites) with transcriptomics (enzyme expression) to map regulatory networks .

Q. How do researchers address challenges in distinguishing this compound from other phosphorylated amino acids in complex biological matrices?

  • Selective derivatization : Use propionic anhydride to block primary amines, leaving phosphate groups accessible for β-elimination/Michael addition tagging .
  • Ion mobility spectrometry (IMS) : Resolve isobaric phosphorylated species (e.g., this compound vs. phosphoserine) via collision cross-section (CCS) differences .
  • Enzymatic digestion : Treat samples with alkaline phosphatase and compare pre/post-digestion LC-MS profiles to confirm phosphate-specific signals .

Q. Methodological Pitfalls and Solutions

Q. Why do phosphate concentration estimates vary between Rigler bioassays and steady-state models in collagen studies?

  • Rigler assay limitations : This method measures bioavailable phosphate but lacks resolution for tightly bound forms (e.g., collagen-associated phosphate).
  • Model adjustments : Incorporate dissociation constants (Kd) for collagen-phosphate interactions and validate via isothermal titration calorimetry (ITC) .

Q. How can researchers improve reproducibility in this compound quantification across labs?

  • Interlaboratory studies : Share reference materials (e.g., synthetic collagen peptides with defined hydroxylation) via consortia like the NIH Collagen Standardization Program .
  • Metadata reporting : Document hydrolysis conditions (time, temperature), instrument parameters (e.g., LC gradient), and statistical thresholds (e.g., p-value for outlier rejection) in detail .

Properties

CAS No.

32163-95-4

Molecular Formula

C6H15N2O6P

Molecular Weight

242.17 g/mol

IUPAC Name

(2S)-2,6-diamino-5-phosphonooxyhexanoic acid

InChI

InChI=1S/C6H15N2O6P/c7-3-4(14-15(11,12)13)1-2-5(8)6(9)10/h4-5H,1-3,7-8H2,(H,9,10)(H2,11,12,13)/t4?,5-/m0/s1

InChI Key

WLPXLNNUXMDSPG-AKGZTFGVSA-N

SMILES

C(CC(C(=O)O)N)C(CN)OP(=O)(O)O

Isomeric SMILES

C(CC(CN)OP(=O)(O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(C(=O)O)N)C(CN)OP(=O)(O)O

Appearance

Solid powder

Key on ui other cas no.

32163-95-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

O-Phosphohydroxylysine;  5-Hydroxylysine phosphate; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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